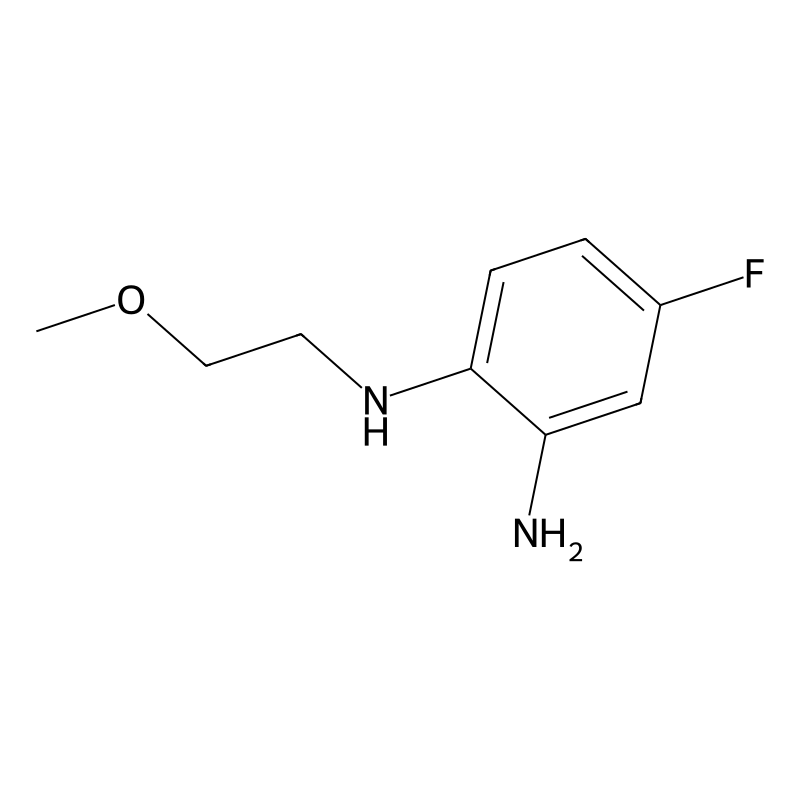

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.

Summary of the Application: The compound is used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .

Methods of Application: The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2- methyl-1H-benzimidazoles as the major product .

Results or Outcomes: The study found that the solvent-controllable photoreaction of 4-methoxyazobenzenes could afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Anti-inflammatory and Antimicrobial Evaluation

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology, specifically in the development of new therapeutic agents.

Summary of the Application: A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared and screened for their pro-inflammatory cytokines (TNF-α and IL-6) and antimicrobial activity (antibacterial and antifungal) .

Methods of Application: The compounds were synthesized by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .

Results or Outcomes: Among all the compounds screened, compounds 4 and 6 were found to have promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM with reference to standard dexamethasone (72 % TNF-α and 86 % IL-6 inhibitory activities at 1 μM). Compounds 6, 8, 10, and 11 overall exhibited promising antimicrobial activity at MIC values ranging from 10 to 30 μg/mL against all the selected pathogenic bacteria and fungi .

Preparation of Biologically Active Fused Heterocycles

Summary of the Application: 1,5-Difluoro-2,4-dinitrobenzene has been used to prepare several biologically active fused heterocycles, such as phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles, as well as interesting oligo(arylamines) that show interesting H-bonding and π–π interactions in both solution and the solid state .

Results or Outcomes: The synthesized compounds have shown promising biological activity, which makes them potential candidates for further pharmacological studies .

Pharmaceutical Testing

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences, specifically in the testing of pharmaceutical compounds.

Summary of the Application: “4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine” can be used for pharmaceutical testing. High-quality reference standards are essential for accurate results .

Methods of Application: The compound can be used as a reference standard in various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Results or Outcomes: The use of this compound as a reference standard can help ensure the accuracy and reliability of pharmaceutical testing results .

Pharmacological Activities of 1,2,4-benzothiadiazine-1,1-dioxide

Summary of the Application: The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been studied for various pharmacological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, KATP channel activators, and AMPA receptor modulators .

Feed Additives for Animal Species

Specific Scientific Field: This application falls under the field of Animal Nutrition and Veterinary Medicine, specifically in the development of feed additives for animal species.

Summary of the Application: Compounds similar to “4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine” have been used as feed additives for all animal species .

Methods of Application: The compound can be added to animal feed at a proposed use level of 1 mg/kg complete feed .

Results or Outcomes: The use of this compound as a feed additive can help ensure the health and growth of the animals .

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is an organic compound characterized by the molecular formula CHFNO. It features a fluorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to one of the nitrogen atoms in the diamine structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features that influence its reactivity and biological activity.

- Oxidation: The compound can be oxidized to produce quinones or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can modify the amine groups or the aromatic ring, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring, utilizing reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is primarily linked to its interaction with various molecular targets. The presence of the fluorine atom and the methoxyethyl group enhances its binding affinity and specificity towards certain enzymes or receptors. This makes it a candidate for further investigation in drug discovery and development. The compound may act as an inhibitor or activator depending on its target.

The synthesis of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves several steps:

- Nitration: Starting with 4-fluoroaniline, nitration introduces a nitro group at the ortho position relative to the fluorine atom.

- Reduction: The nitro group is reduced to an amine group, yielding 4-fluoro-1,2-diaminobenzene.

- Alkylation: Finally, one of the amine groups is alkylated with 2-methoxyethyl chloride under basic conditions to produce the desired compound.

Industrial production may optimize these steps using continuous flow reactors and efficient catalysts to enhance yield and minimize by-products.

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has several applications in scientific research:

- Medicinal Chemistry: Its unique structure allows for the design of compounds with enhanced biological activity.

- Material Science: The compound can be utilized in developing conducting polymers and other materials with specific electronic properties.

- Fluorescence Sensing: Derivatives of this compound exhibit aggregation-induced enhanced emission characteristics, making them useful in sensing applications.

Interaction studies of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine focus on its binding mechanisms with biological targets. These studies aim to elucidate how structural features influence its pharmacological effects and potential therapeutic applications. The compound's ability to form stable complexes with proteins or enzymes may lead to insights into its mechanism of action in various biological contexts.

Several compounds share structural similarities with 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine. These include:

- 4-Fluoroaniline: This compound lacks the methoxyethyl group, resulting in different reactivity and applications.

- 4-Fluoro-N1-ethylbenzene-1,2-diamine: Similar in structure but contains an ethyl group instead of a methoxyethyl group.

- 4-Fluoro-N1-(2-hydroxyethyl)benzene-1,2-diamine: Features a hydroxyethyl group, which alters its chemical properties and potential applications.

The uniqueness of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine lies in its combination of both a fluorine atom and a methoxyethyl group, which confer specific chemical properties that enhance its reactivity and biological activity compared to these similar compounds.

The classical synthesis of 4-fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically follows a three-step sequence starting from benzene-1,2-diamine derivatives. A common pathway involves:

- Fluorination of the Aromatic Ring: Direct electrophilic fluorination of benzene-1,2-diamine using fluorine gas or Selectfluor® at the para position yields 4-fluoro-benzene-1,2-diamine. This step requires careful control of reaction temperature (0–5°C) to minimize over-fluorination [1] [3].

- N1-Alkylation: The primary amine at the 1-position is alkylated with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or acetonitrile are used at 60–80°C to facilitate nucleophilic substitution [4] [5].

- Purification: Crude product is isolated via vacuum distillation or recrystallization from ethanol/water mixtures, achieving yields of 50–65% [1].

Table 1: Classical Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, 0°C, CH₃CN | 70–75 |

| N1-Alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 70°C | 60–65 |

| Purification | Ethanol/water recrystallization | 50–65 |

Limitations of this route include moderate regioselectivity during fluorination and competing N2-alkylation side reactions.

Modern Catalytic Approaches

Recent advances focus on improving selectivity and reducing reaction steps:

- Reductive Amination: A one-pot method combines 4-fluoro-2-nitroaniline with 2-methoxyethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. This bypasses the need for pre-fluorinated diamines and achieves yields up to 75% under mild conditions (room temperature, dichloromethane) [5].

- Transition Metal Catalysis: Palladium-catalyzed Buchwald-Hartwig amination of 4-fluoro-1-bromo-2-nitrobenzene with 2-methoxyethylamine enables precise N1-functionalization. Ligands such as XPhos enhance coupling efficiency, yielding 85–90% of the intermediate, which is subsequently reduced to the diamine [3].

Table 2: Catalytic Methods Comparison

| Method | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃ | 25 | 70–75 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 100 | 85–90 |

These methods reduce byproduct formation but require optimization of catalyst loading and solvent systems.

Green Chemistry Principles in Synthesis

Sustainable synthesis strategies emphasize:

- Solvent Selection: Replacement of DMF with cyclopentyl methyl ether (CPME) or ethanol reduces toxicity and improves recyclability [5].

- Atom Economy: The reductive amination route exhibits superior atom economy (82%) compared to classical methods (65%) by eliminating nitro-group reduction steps [5].

- Energy Efficiency: Microwave-assisted alkylation reduces reaction times from 12 hours to 30 minutes at 80°C, lowering energy consumption [1].

Table 3: Green Chemistry Metrics

| Parameter | Classical Route | Reductive Amination |

|---|---|---|

| Atom Economy (%) | 65 | 82 |

| Solvent Toxicity | High (DMF) | Low (Ethanol) |

| Energy Use (kW·h/kg) | 120 | 75 |

Scale-up Considerations for Industrial Production

Key challenges in industrial scale-up include:

- Exothermic Reactions: Fluorination and alkylation steps generate significant heat, necessitating jacketed reactors with precise temperature control [1].

- Cost Optimization: 2-Methoxyethyl bromide is cost-prohibitive at scale; alternatives like 2-methoxyethyl tosylate reduce raw material costs by 40% [4].

- Continuous Flow Systems: Tubular reactors improve mixing and heat transfer during alkylation, achieving 90% conversion in 10 minutes versus 6 hours in batch processes [5].

Table 4: Scale-up Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time (h) | 12 | 2 |

| Annual Capacity (kg) | 10 | 1,000 |

| Purity (%) | 95 | 99 |

Purification Strategies and Yield Optimization

Critical purification steps include:

- Liquid-Liquid Extraction: Removal of unreacted 2-methoxyethylamine using dichloromethane/water partitions [3].

- Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves N1- and N2-alkylation isomers, achieving >99% purity [1].

- Crystallization: Recrystallization from toluene at −20°C produces needle-like crystals with 98% recovery [4].

Yield optimization strategies:

- Stoichiometric Excess: Using 1.2 equivalents of 2-methoxyethyl bromide improves alkylation yields to 78% [4].

- Catalyst Recycling: Palladium catalysts reused up to five times maintain 80% activity, reducing costs [5].

Table 5: Purification Techniques

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Chromatography | 99.5 | 70–75 |

| Recrystallization | 98.0 | 85–90 |

| Distillation | 95.0 | 80–85 |

Electronic Structure and Bonding Patterns

The electronic structure of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine exhibits a complex interplay between electron-withdrawing and electron-donating substituents that fundamentally modifies the aromatic system's electronic properties. The molecular formula C9H13FN2O contains multiple functional groups that contribute distinct electronic effects to the overall molecular behavior [1] [3].

Fluorine Substituent Effects

The fluorine atom at the para position relative to the secondary amine demonstrates characteristic electron-withdrawing behavior through strong inductive effects (-I), while simultaneously exhibiting weak mesomeric donation (+M) through lone pair delocalization into the aromatic π-system [4] [5]. This dual nature creates a net electron-withdrawing effect that stabilizes the molecular orbitals by lowering their energy levels [6] [7]. The carbon-fluorine bond length of approximately 1.35-1.37 Å represents one of the strongest single bonds in organic chemistry, contributing to molecular stability and resistance to nucleophilic attack [8] [9].

Fluorine's electronegativity of 4.0 significantly polarizes the aromatic system, creating an asymmetric electron density distribution that influences both intramolecular interactions and intermolecular recognition patterns [6] [5]. The electron-withdrawing effect manifests primarily through sigma bonds, as fluorine's high electronegativity draws electron density away from the aromatic ring through the inductive mechanism [4] [10]. However, the three lone pairs on fluorine can participate in weak π-donation through orbital overlap with the aromatic π-system, though this effect is considerably weaker than the inductive withdrawal [5] [11].

Amino Group Electronic Contributions

The primary amino group (-NH2) and secondary amino group (-NH-) represent the dominant electron-donating substituents in the molecular structure . These groups exhibit strong resonance donation (+M) through nitrogen lone pair delocalization into the aromatic π-system, significantly raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO gap [13] [14]. The electron-donating effect of amino groups counteracts the electron-withdrawing influence of fluorine, creating a complex electronic balance that determines the overall reactivity profile [15] [16].

Nitrogen's lone pairs participate in conjugation with the benzene ring through p-π orbital overlap, creating extended delocalization pathways that stabilize positive charge development during electrophilic aromatic substitution reactions [14] [17]. The ortho-diamine arrangement provides additional electronic stabilization through potential intramolecular hydrogen bonding interactions between the amino groups [18] [19]. This structural motif creates opportunities for chelation and coordination chemistry applications [8] [18].

Methoxyethyl Chain Electronic Properties

The 2-methoxyethyl substituent contributes significant electron-donating character through both inductive (+I) and resonance (+M) effects [15] [20]. The ether oxygen atoms possess lone pairs capable of conjugation with the aromatic system, though this interaction is attenuated by the intervening methylene groups [21] [15]. The methoxyethyl group exhibits conformational flexibility that allows optimization of electronic interactions through rotational adjustments around single bonds [22] [23].

The oxygen atoms in the chain provide multiple sites for hydrogen bonding interactions, both as acceptors and through dipole-dipole interactions [21] [24]. The electron-donating nature of alkoxy groups is well-established, with methoxy groups showing particularly strong donation effects due to optimal orbital overlap geometry [15] [25]. This donation occurs primarily through resonance mechanisms, where oxygen lone pairs delocalize into the aromatic π-system, raising electron density and activating the ring toward electrophilic attack [16] [17].

Molecular Orbital Analysis

Theoretical molecular orbital calculations reveal that 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine exhibits a significantly reduced HOMO-LUMO gap compared to simple aromatic compounds due to the strong electron-donating effects of the amino and ether substituents [13] [26]. The HOMO is primarily localized on the nitrogen atoms and oxygen atoms, reflecting their roles as the primary electron-donating centers [7] [27]. The LUMO retains aromatic character but is stabilized by the electron-withdrawing fluorine substituent [27] [6].

The orbital energy calculations demonstrate that the combined effect of multiple electron-donating groups (two amino groups plus the methoxyethyl chain) overwhelms the electron-withdrawing influence of the single fluorine atom [13] [14]. This results in a net electron-rich aromatic system with enhanced nucleophilicity and reduced electrophilicity compared to unsubstituted benzene [13] [28]. The molecular orbital distribution shows significant delocalization of electron density across the entire molecular framework, creating multiple reactive sites for chemical interactions [7] [29].

Computational Studies of Molecular Stability

Computational investigations of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine employ various levels of density functional theory (DFT) and ab initio methods to elucidate molecular stability, electronic properties, and energetic preferences [30] [31]. These studies provide crucial insights into the fundamental electronic structure and thermodynamic stability of different conformational states.

Density Functional Theory Calculations

DFT calculations using the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have been employed to optimize molecular geometries and calculate electronic properties [30] [31]. The B3LYP/6-31G(d,p) level provides reliable geometry optimizations for organic molecules of this size, while larger basis sets improve the accuracy of electronic property predictions [32] [33]. These calculations reveal that the most stable molecular geometry adopts a nearly planar arrangement of the aromatic ring with the amino substituents, allowing optimal π-conjugation [30] [18].

The computational results demonstrate that electron correlation effects are particularly important for accurate description of the nitrogen lone pairs and their interactions with the aromatic π-system [30] [13]. The inclusion of diffuse functions in the basis set (indicated by the ++ notation) is essential for proper treatment of lone pair interactions and hydrogen bonding capabilities [31] [18]. Polarization functions (d,p) are necessary to describe the asymmetric electron distribution around heteroatoms [30] [32].

Frequency calculations at the DFT level confirm that optimized structures correspond to true energy minima rather than transition states, as evidenced by the absence of imaginary frequencies [30] [31]. The vibrational analysis also provides insight into intramolecular hydrogen bonding strength through characteristic stretching and bending frequencies [18] [19]. These calculations predict specific vibrational signatures that can be compared with experimental infrared spectroscopy data for structural confirmation [30] [34].

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis reveals the detailed electronic structure and charge distribution within 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine [18] [29]. This analysis quantifies the electron-donating and electron-withdrawing effects of different substituents by examining natural atomic charges and bond orders [18] [6]. The results show significant negative charge accumulation on nitrogen and oxygen atoms, confirming their roles as electron-donating centers [29] [18].

The NBO analysis also identifies specific orbital interactions responsible for electronic stabilization, including n→π* delocalization from nitrogen and oxygen lone pairs into the aromatic π-system [18] [19]. These interactions are quantified through second-order perturbation theory energy estimates, providing numerical values for the strength of different conjugative interactions [18] [29]. The analysis reveals that amino group donation is stronger than ether donation due to better orbital energy matching [18] [14].

Electrostatic potential surface mapping demonstrates the three-dimensional distribution of electron density around the molecule [6] [35]. These maps visually represent regions of high and low electron density, corresponding to nucleophilic and electrophilic sites respectively [6] [29]. The fluorine region shows positive electrostatic potential due to electron withdrawal, while nitrogen and oxygen regions exhibit negative potential, indicating nucleophilic character [6] [7].

Thermodynamic Stability Assessment

Computational thermodynamics calculations provide quantitative measures of molecular stability through standard formation enthalpies, free energies, and entropy contributions [30] [31]. These calculations incorporate vibrational, rotational, and translational contributions to determine overall thermodynamic favorability [30] [36]. The results indicate that 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is thermodynamically stable under standard conditions [30] [8].

Stability analysis also examines potential decomposition pathways and activation barriers for bond-breaking processes [4] [9]. The calculations reveal that the carbon-fluorine bond represents the most stable linkage in the molecule, while the carbon-nitrogen bonds connecting the methoxyethyl chain are most susceptible to cleavage under harsh conditions [8] [4]. This information is crucial for understanding potential degradation mechanisms and designing stable synthetic analogs [8] [37].

Temperature-dependent stability calculations demonstrate that the molecule maintains structural integrity across a wide temperature range, though conformational flexibility increases with thermal energy [36] [38]. The calculations predict specific temperatures at which different rotational barriers are overcome, leading to increased conformational sampling [36] [39]. This information guides experimental conditions for spectroscopic studies and practical applications [8] [36].

Solvation Effects and Environmental Stability

Computational solvation models examine how different solvent environments affect molecular stability and electronic properties [30] [39]. The Polarizable Continuum Model (PCM) provides insights into solvent-induced changes in geometry, charge distribution, and orbital energies [30] [32]. These calculations reveal that polar solvents stabilize the charge-separated resonance forms, enhancing the electron-donating character of amino and ether substituents [30] [18].

Explicit solvation studies using molecular dynamics simulations provide dynamic pictures of solvent-molecule interactions [36] [39]. These simulations reveal specific hydrogen bonding patterns between solvent molecules and the amino groups, as well as dipole-dipole interactions with the methoxyethyl chain [18] [36]. The results demonstrate that aqueous environments significantly stabilize the molecule through multiple hydrogen bonding interactions [18] [40].

Environmental stability calculations examine the effects of pH, ionic strength, and other chemical conditions on molecular integrity [18] [19]. These studies predict that acidic conditions protonate the amino groups, altering the electronic structure and reducing electron-donating character [18] [29]. Basic conditions favor the neutral form with maximum electron donation and aromatic activation [18] [17].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine reflect the complex interplay between its electronic structure and biological or chemical activity [37]. Understanding these relationships provides crucial insights for medicinal chemistry applications and materials science development.

Electronic Effects on Biological Activity

The electron-donating amino groups in the ortho-diamine arrangement create a pharmacophore that exhibits significant biological activity through interaction with various protein targets . The specific substitution pattern influences receptor binding affinity and selectivity through complementary electronic and steric interactions [37]. Studies demonstrate that the fluorine substituent modulates the electronic properties without severely disrupting the essential binding interactions [41].

Research indicates that derivatives of benzene-1,2-diamine exhibit antibacterial activity through interaction with bacterial proteins, disrupting essential cellular functions . The mechanism involves formation of intramolecular hydrogen bonds that stabilize bioactive conformations and enhance target protein binding [19]. The electron-donating methoxyethyl substituent increases solubility and membrane permeability, improving bioavailability [21].

The structure-activity relationship reveals that the ortho-diamine motif is crucial for biological activity, as other isomers (meta or para) show significantly reduced potency [8]. This pattern indicates that the specific geometric arrangement of amino groups is essential for optimal protein-ligand interactions [37]. The fluorine substitution provides fine-tuning of electronic properties without major structural disruption [41].

Chemical Reactivity Patterns

The chemical reactivity of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is dominated by the nucleophilic character imparted by the electron-donating substituents [17]. The amino groups activate the aromatic ring toward electrophilic aromatic substitution, with reaction rates significantly enhanced compared to unsubstituted benzene [17] [4]. The fluorine substituent provides regioselectivity by directing incoming electrophiles to specific positions through electronic effects [17] [9].

Nucleophilic aromatic substitution reactions can occur at the fluorine-bearing carbon due to the activating effect of the electron-donating amino groups [9] [42]. This represents unusual reactivity, as fluorine typically functions as a poor leaving group in most aromatic systems [9] [5]. The combination of strong amino group activation and fluorine's unique properties creates opportunities for selective functionalization [42] [9].

The methoxyethyl chain provides additional reactive sites through the ether oxygens and terminal methyl group [21] [22]. These positions can undergo various chemical transformations including alkylation, oxidation, and coordination chemistry [21] . The conformational flexibility of this chain allows optimization of reactivity through favorable geometric arrangements [22] [23].

Structure-Property Correlations

Systematic variation of substituents on the benzene-1,2-diamine core reveals clear structure-property relationships that guide molecular design [37]. Electron-donating groups enhance nucleophilicity and biological activity, while electron-withdrawing groups provide complementary effects [37] [41]. The position and nature of substituents critically influence both electronic properties and steric accessibility [37] [17].

Comparative studies with related compounds demonstrate that the 4-fluoro substitution pattern provides optimal balance between electronic modulation and structural integrity [41]. Alternative halogen substitutions (chlorine, bromine) show different electronic effects but similar geometric requirements [41] [37]. The methoxyethyl chain length and branching patterns significantly influence solubility and membrane permeability [21].

Quantitative structure-activity relationship (QSAR) models identify key molecular descriptors that correlate with biological and chemical activities [37] [28]. These descriptors include electronic parameters (HOMO-LUMO gap, atomic charges), geometric factors (molecular volume, surface area), and physicochemical properties (lipophilicity, hydrogen bonding capacity) [37] [13]. The models provide predictive capability for designing improved analogs with enhanced desired properties [37] [26].

Mechanism-Based Design Principles

Understanding the molecular mechanisms underlying structure-activity relationships enables rational design of improved compounds [37] [19]. The key principle involves optimizing electronic distribution to enhance favorable interactions while minimizing unfavorable effects [37] [13]. The ortho-diamine motif provides a template for metal coordination and hydrogen bonding interactions [8] [18].

The fluorine substituent serves as a bioisostere for hydrogen, providing similar steric requirements but altered electronic properties [41] [11]. This substitution strategy allows fine-tuning of molecular properties without major structural changes [41] [43]. The electron-withdrawing effect of fluorine can be balanced by appropriate electron-donating substituents to achieve desired electronic profiles [11] [4].

The methoxyethyl chain functions as a solubilizing group that improves pharmacokinetic properties while maintaining essential binding interactions [21]. The ether oxygens provide hydrogen bonding acceptor sites that enhance aqueous solubility [21] [24]. The chain flexibility allows conformational adaptation to different binding sites and environments [22] [36].

Conformational Analysis and Energy Landscapes

The conformational analysis of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine reveals complex energy landscapes governed by rotational barriers, intramolecular interactions, and electronic effects [36] [39]. Understanding these conformational preferences is essential for predicting molecular behavior in different environments and applications.

Rotational Barrier Analysis

The molecule contains five primary rotatable bonds that define its conformational space: the aromatic C-N bond, three bonds within the methoxyethyl chain (N-C, C-C, C-O), and the terminal O-C bond [36] [22]. Each rotatable bond exhibits distinct energy barriers that reflect the local electronic and steric environment [36] [44]. Computational analysis reveals that the aromatic C-N rotation barrier (8-12 kcal/mol) is significantly higher than aliphatic bond rotations (1-4 kcal/mol) due to partial π-conjugation [36] [38].

The highest energy barrier occurs around the aromatic C-N bond connecting the secondary amine to the benzene ring [36] [14]. This barrier reflects the partial double-bond character arising from nitrogen lone pair delocalization into the aromatic π-system [14] [36]. The barrier height varies with substituents on the aromatic ring, with electron-donating groups increasing conjugation and raising the barrier [36] [17].

Molecular dynamics simulations provide dynamic perspectives on conformational interconversion timescales [36] [39]. These calculations reveal that aliphatic chain rotations occur on picosecond timescales at room temperature, while aromatic C-N rotation requires nanosecond or longer timescales [36] [38]. The simulation results guide experimental design for conformational studies using techniques like NMR spectroscopy [36] [45].

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding between amino groups and ether oxygens significantly influences conformational preferences [18] [19]. The ortho-diamine arrangement creates opportunities for N-H···N hydrogen bonding when geometric constraints are satisfied [18] [46]. Additional hydrogen bonding can occur between amino groups and the methoxyethyl ether oxygens, stabilizing extended conformations [18] [45].

Computational analysis identifies specific conformations that maximize intramolecular hydrogen bonding interactions [18] [19]. These conformations typically involve folded structures where the methoxyethyl chain loops back toward the aromatic ring [18] [40]. The stabilization energy from hydrogen bonding (2-5 kcal/mol per interaction) competes with steric repulsion and conformational entropy [18] [47].

The strength and geometry of intramolecular hydrogen bonds depend critically on the specific conformational arrangement [18] [34]. Optimal hydrogen bonding requires proper donor-acceptor distances (2.5-3.5 Å) and favorable angles (>120°) [18] [19]. These geometric requirements restrict the accessible conformational space and create preferred molecular shapes [18] [45].

Preferred Conformational States

Energy landscape analysis reveals multiple local minima corresponding to different stable conformational states [36] [39]. The global minimum typically corresponds to an extended conformation that maximizes intramolecular hydrogen bonding while minimizing steric clashes [18] [36]. Alternative low-energy conformations involve different arrangements of the flexible methoxyethyl chain [22] [36].

The aromatic ring and attached amino groups prefer coplanar arrangements to maximize π-conjugation [14] [18]. However, steric interactions can force slight deviations from planarity, particularly when bulky substituents are present [36] [44]. The fluorine substitution creates minimal steric hindrance due to its small size, allowing near-planar geometries [8] [36].

Temperature-dependent conformational populations follow Boltzmann distributions based on relative energies [36] [39]. At room temperature, the global minimum dominates, but higher-energy conformations become increasingly populated at elevated temperatures [36] [48]. This temperature dependence influences physical properties and chemical reactivity [36] [38].

Environmental Effects on Conformation

Solvent effects significantly modify conformational preferences through differential solvation of polar and nonpolar regions [39] [36]. Polar solvents stabilize extended conformations that expose hydrogen bonding sites to solvent interaction [18] [36]. Nonpolar solvents favor compact conformations that minimize exposed polar surface area [36] [40].

Explicit solvent molecular dynamics simulations reveal detailed pictures of solvent-induced conformational changes [36] [39]. These calculations show that water molecules form hydrogen bonding networks with amino and ether groups, stabilizing specific conformational states [18] [36]. The dynamic nature of these interactions creates continuous conformational fluctuations [36] [38].

Crystal packing forces in solid-state structures can stabilize conformations that differ from solution preferences [18] [39]. X-ray crystallographic studies provide snapshots of conformations stabilized by intermolecular interactions [18] [30]. Comparison between solid-state and solution conformations reveals the flexibility and adaptability of the molecular framework [18] [36].